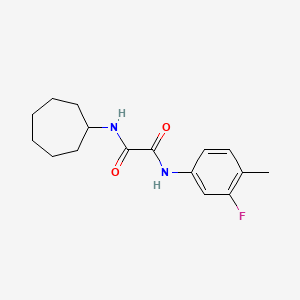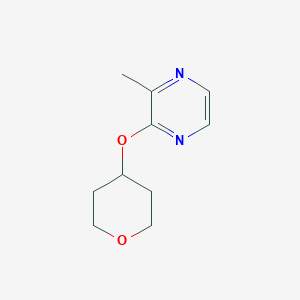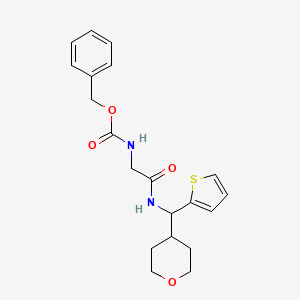![molecular formula C16H18N2O5 B2934500 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide CAS No. 941966-80-9](/img/structure/B2934500.png)
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized through several methods. One method involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis
The isoxazole ring is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. For example, 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine, a related compound, is a solid with a molecular weight of 124.14 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Synthesis of Isocyanide and Ylidene Complexes of Boron : A study conducted by Tamm, Lügger, and Hahn (1996) in the field of organometallic chemistry explored the synthesis and crystal structure of isocyanide and ylidene adducts of triphenylborane, which are related to benzoxazoles and isoxazoles (Tamm, Lügger, & Hahn, 1996).
Crystallographic Studies of Arylidene-Isoxazolone Compounds : Brancatelli et al. (2011) examined arylidene-isoxazolone compounds through crystallographic and theoretical studies, providing insights into the molecular geometry and vibrational frequencies of these compounds (Brancatelli et al., 2011).
Herbicide Metabolism and Environmental Impact
Soil Metabolism of Isoxaben Herbicide : Rouchaud et al. (1993) investigated the metabolism of the herbicide isoxaben in winter wheat fields, identifying various metabolites including benzamides and isoxazolones, which are structurally related to the compound (Rouchaud et al., 1993).
Hydrolysis of Isoxaben and Its Transformation into Isoxazolinone : A study by Rouchaud et al. (2010) focused on the hydrolysis of isoxaben, a benzoylamide derivative of 5-aminoisoxazol, and its transformation into isoxazolinone, which is relevant to the chemical structure of interest (Rouchaud et al., 2010).
Polymer and Material Science Applications
Synthesis of Novel Aromatic Polyimides : Butt et al. (2005) explored the synthesis of new diamines and their polymerization with various anhydrides, including compounds structurally related to benzamides (Butt et al., 2005).
Characterization of Polybenzoxazine with Phenylnitrile Functional Group : Qi et al. (2009) synthesized and characterized phenylnitrile functional benzoxazine monomers, which are related to the chemical structure (Qi et al., 2009).
Drug Design and Biological Evaluation
- Design and Synthesis of Androgen Receptor Modulators : Poutiainen et al. (2012) reported the design and evaluation of novel cycloalkane[d]isoxazole pharmacophoric fragment-containing androgen receptor modulators, which are structurally similar to the compound (Poutiainen et al., 2012).
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives continue to be a rich source of new compounds with promising biological activities, and they are expected to remain an active area of research in the future .
Propiedades
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-20-12-7-9(8-13(21-2)14(12)22-3)15(19)17-16-10-5-4-6-11(10)18-23-16/h7-8H,4-6H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCOGMRSVBVPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCC3=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2934422.png)


![4-butyl-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2934426.png)

![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)




![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)
![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2934440.png)
